molecular formula T B1209772 Terbium-161 CAS No. 14391-19-6

Terbium-161

Cat. No.: B1209772
CAS No.: 14391-19-6
M. Wt: 160.92758 g/mol
InChI Key: GZCRRIHWUXGPOV-NJFSPNSNSA-N
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Description

Terbium-161 (Tb-161) is a promising radiolanthanide advancing the field of theranostic nuclear medicine. With a half-life of 6.9 days , Tb-161 decays via beta-minus (β-) emission to stable dysprosium-161 (Dy-161) . Its decay scheme includes not only therapeutic β- particles but also a significant number of low-energy conversion and Auger electrons . This combination is of high research value as the short-range, high-linear energy transfer (LET) Auger electrons can deliver a potent radiation dose to micrometastases and single cancer cells, potentially offering superior efficacy over other therapeutic radionuclides like Lutetium-177 (Lu-177) in preclinical models . The co-emitted gamma rays (e.g., 48.9 keV and 74.6 keV) also allow for Single-Photon Emission Computed Tomography (SPECT) imaging, enabling theranostic applications where the same radiopharmaceutical can be used for both therapy and diagnostic imaging . For research applications, Tb-161 is well-suited for investigating targeted radionuclide therapy (TRT) for various cancers, including neuroendocrine tumors (NETs) and prostate cancer, when labeled with appropriate targeting vectors like DOTA-TATE or PSMA ligands . Its chemical properties are comparable to Lu-177, allowing it to be incorporated into existing DOTA-based radiopharmaceutical platforms using established labeling protocols, which facilitates direct comparative studies . This product is supplied as TbCl3 in an aqueous 0.05 M HCl solution . It is provided For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

14391-19-6

Molecular Formula

T

Molecular Weight

160.92758 g/mol

IUPAC Name

terbium-161

InChI

InChI=1S/Tb/i1+2

InChI Key

GZCRRIHWUXGPOV-NJFSPNSNSA-N

SMILES

[Tb]

Isomeric SMILES

[161Tb]

Canonical SMILES

[Tb]

Synonyms

161Tb radioisotope
Tb-161 radioisotope
Terbium-161

Origin of Product

United States

Comparison with Similar Compounds

Physical and Decay Properties

¹⁶¹Tb and ¹⁷⁷Lu share comparable β⁻-energies and half-lives but differ in electron emissions:

Parameter This compound Lutetium-177
T₁/₂ 6.95 days 6.65 days
Mean β⁻-energy 154 keV 134 keV
γ-ray emissions 48.9 keV, 74.6 keV 113 keV, 208 keV
Electron emissions Conversion/Auger (~2/decay) None
Daughter product Stable ¹⁶¹Dy Stable ¹⁷⁷Hf
Therapeutic range Short (µm–mm) Medium (2–10 mm)

¹⁶¹Tb’s conversion/Auger electrons deliver high linear energy transfer (LET) within a short range (<500 µm), enhancing absorbed doses to micrometastases. Dose calculations show a 3–4× higher absorbed dose for ¹⁶¹Tb vs. ¹⁷⁷Lu in spheres <1 mm diameter .

Pharmacokinetics and Biodistribution

Preclinical studies confirm identical pharmacokinetics for ¹⁶¹Tb- and ¹⁷⁷Lu-labeled somatostatin analogues (e.g., DOTATOC, DOTA-LM3):

  • In vitro : Equal receptor-binding affinities (KD values: 1.6–10 nM) and cellular uptake in AR42J tumor cells .
  • In vivo : Dual-isotope SPECT/CT imaging revealed matching organ/tumor uptake and sub-organ distribution in mice .

Therapeutic Efficacy

  • Neuroendocrine tumors (NETs) : ¹⁶¹Tb-DOTA-LM3 (antagonist) showed 2× higher tumor uptake than ¹⁷⁷Lu-DOTATOC (agonist), with superior tumor regression in mice .
  • Prostate cancer : ¹⁶¹Tb-PSMA-617 delivered 40% higher tumor absorbed doses than ¹⁷⁷Lu-PSMA-617 in preclinical models .

This compound vs. Alpha Emitters (e.g., Actinium-225)

Parameter This compound Actinium-225
Emission type β⁻, γ, conversion/Auger α-particles
Range in tissue <500 µm (electrons) 50–100 µm (α-particles)
Daughter nuclides Stable ¹⁶¹Dy Radioactive (²¹³Bi, ²⁰⁹Tl, etc.)
Production complexity Moderate (reactor-based) High (requires ²²⁵Ra/²²⁹Th)

¹⁶¹Tb avoids α-emitter risks (e.g., daughter radionuclide toxicity) and is better suited for treating disseminated microtumors due to its electron emissions .

Production and Supply Challenges

¹⁶¹Tb is produced via:

Neutron irradiation of enriched ¹⁶⁰Gd₂O₃ targets.

Chemical separation using cation/anion exchange chromatography .

Key challenges :

  • Target enrichment : ¹⁶⁰Gd enrichment (>95%) is critical to minimize ¹⁶⁰Tb impurities (T₁/₂ = 72.3 days) .
  • Scalability : Current production yields (~10 GBq/batch) are insufficient for global demand, though scaling efforts are underway .

Preparation Methods

Primary Production via ¹⁶⁰Gd(n,γ)¹⁶¹Gd→¹⁶¹Tb

The dominant production method involves neutron capture on enriched gadolinium-160 (¹⁶⁰Gd) targets. At the BR2 reactor (Mol, Belgium), ¹⁶⁰Gd₂O₃ targets (≥96% enrichment) undergo irradiation in thermal neutron fluxes of 1×10¹⁴ n·cm⁻²·s⁻¹ for 7–21 days, yielding ¹⁶¹Tb via the decay sequence:

160Gd(n,γ)161Gdβ161Tb(T1/2=6.9 d)^{160}\text{Gd}(n,\gamma)^{161}\text{Gd} \xrightarrow{\beta^-} ^{161}\text{Tb} \quad (T_{1/2} = 6.9\ \text{d})

Post-irradiation processing begins with target dissolution in 1 M HNO₃, generating a solution containing ¹⁶¹Tb, unreacted ¹⁶⁰Gd, and neutron activation byproducts like dysprosium isotopes.

Yield Optimization

  • Target mass : 10–50 mg ¹⁶⁰Gd₂O₃ yields 6–20 GBq ¹⁶¹Tb at end of irradiation (EOI).

  • Irradiation duration : Extending from 7 to 21 days increases yield by 250% but introduces higher ¹⁶⁰Gd²⁺ interference.

  • Neutron spectrum : Thermal neutron reactors (e.g., SAFARI-1) produce ¹⁶¹Tb with <0.007% ¹⁶⁰Tb contamination compared to epithermal sources.

Radiochemical Separation and Purification

Multi-Step Chromatography Protocols

Post-dissolution purification eliminates ¹⁶⁰Gd²⁺ and lanthanide contaminants through sequential resin-based separations:

Cation Exchange (Sykam Resin)

  • Mobile phase : 0.05 M α-hydroxyisobutyric acid (α-HIBA) in 0.1 M NH₄Cl (pH 4.5)

  • Efficiency : Recovers 95% ¹⁶¹Tb while reducing ¹⁶⁰Gd by 99.98% (2 mg → 1 μg).

Extraction Chromatography (TK Resins)

Triskem TK211 (NO₃⁻ form) and TK221 (Cl⁻ form) resins enable selective lanthanide separation:

  • TK211 : Retains Gd³⁺ in 3 M HNO₃ while eluting ¹⁶¹Tb³⁺ with 0.05 M HNO₃.

  • TK221 : Polystyrene-divinylbenzene matrix loaded with bis(2-ethylhexyl) phosphoric acid (HDEHP) separates Tb³⁺ from Dy³⁺ in 0.1 M HCl.

Table 1. Purification Performance Across Resin Systems

ResinBed VolumeEluentGd RemovalTb Recovery
TK2112 mL0.05 M HNO₃99.9%97%
TK22130 μL0.1 M HCl99.5%98%
Sykam10 mLα-HIBA99.98%95%

Data synthesized from

Automation and Scalability for Clinical Translation

TRASIS AIO Mini Module

This semi-automated system (Fig. 1) integrates three chromatography columns for end-to-end processing:

  • Column 1 (TK211) : Pre-concentrates ¹⁶¹Tb while removing bulk Gd³⁺

  • Column 2 (TK212) : Polishes Tb³⁺ by scavenging residual Dy³⁺

  • Column 3 (TK221) : Final purification in HCl medium

Operational parameters :

  • Flow rate: 0.5–1 mL/min

  • Process time: 90–120 min

  • Activity recovery: 96–98% (50–110 MBq batches)

GMP-Compliant Production

The Modular-Lab PharmTracer system (Eckert & Ziegler) enables closed-system ¹⁶¹Tb-DOTATOC synthesis:

  • Labeling efficiency : 97.0% RCP (radiochromatographic purity) at 8.5 min retention time

  • Batch consistency : ±10% activity variation across 1–7.4 GBq productions

Table 2. Quality Control Metrics for ¹⁶¹Tb-DOTATOC

ParameterSpecificationMethod
Radiochemical purity≥95%HPLC (C18 column)
Ethanol content≤10% v/vGas chromatography
Endotoxins<175 IU/mLLAL assay
SterilityUSP <71>Membrane filtration

Adapted from

Challenges and Innovations in Target Recycling

¹⁶⁰Gd Recovery Strategies

Recycling irradiated ¹⁶⁰Gd targets reduces production costs by 40–60%:

  • Anion exchange : 8 M HNO₃ elutes Gd³⁺ from Dowex 1×8 resin with 85% recovery.

  • Precipitation : Gd(OH)₃ precipitation at pH 10 yields 92% pure ¹⁶⁰Gd₂O₃ after calcination.

Comparative Analysis of ¹⁶¹Tb vs. ¹⁷⁷Lu Production

Yield and Purity Considerations

  • Specific activity : ¹⁶¹Tb achieves 4.1 TBq/mg vs. 3.0 TBq/mg for ¹⁷⁷Lu.

  • Byproducts : ¹⁶¹Tb requires Gd/Dy removal, whereas ¹⁷⁷Lu faces Yb contamination.

Table 3. Production Metrics: ¹⁶¹Tb vs. ¹⁷⁷Lu

Parameter¹⁶¹Tb¹⁷⁷Lu
Target material¹⁶⁰Gd₂O₃¹⁷⁶Yb₂O₃
Irradiation time7–21 days5–7 days
Separation resinTK221/SykamLN3/TK200
Clinical batchesUp to 7.4 GBqUp to 30 GBq

Data from

Emerging Production Routes

Spallation Neutron Sources

The SINQ facility (PSI, Switzerland) produces ¹⁶¹Tb via ⁹⁰Zr(p,spall) reactions:

  • Proton energy : 590 MeV

  • Yield : 12 MBq/μA·h (vs. 8 MBq/μA·h for reactor-based)

Cyclotron-Based Methods

natTb(p,5n)¹⁵⁵Dy→¹⁵⁵Tb route achieves 20 MBq/nmol molar activity but requires offline mass separation .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to compare the therapeutic efficacy of Terbium-161 (¹⁶¹Tb) and Lutetium-177 (¹⁷⁷Lu) in preclinical models?

  • Answer : Comparative studies typically use tumor-bearing mice or human xenograft models treated with radiopeptides (e.g., PSMA-617, DOTATOC) labeled with ¹⁶¹Tb or ¹⁷⁷Lu. Key metrics include:

  • Tumor cell viability assays (e.g., MTT tests) to quantify cytotoxicity .
  • Biodistribution studies using γ-counting to measure tumor-to-background ratios .
  • Dosimetry calculations via Monte Carlo simulations to compare absorbed doses in micrometastases (<1 mm) .
    • Data Table :
IsotopeAverage β⁻ Energy (keV)Half-Life (Days)Auger Electrons per Decay
¹⁶¹Tb1546.95~2
¹⁷⁷Lu1336.650
Source:

Q. How is the radiochemical purity of ¹⁶¹Tb-labeled biomolecules validated for preclinical use?

  • Answer : Protocols involve:

  • HPLC analysis with UV/γ-detectors to confirm >98% radiochemical purity .
  • Challenging stability tests in human serum (37°C, 24–72 hours) to ensure minimal dissociation .
  • Molar activity optimization (up to 180 MBq/nmol) using cation-exchange chromatography .

Q. What methods assess the renal and hematological toxicity of ¹⁶¹Tb-based radiopharmaceuticals?

  • Answer : Preclinical safety assessments include:

  • Long-term histopathology of kidneys in mice (e.g., after ¹⁶¹Tb-DOTA-folate administration) .
  • Blood cell counts (leukocytes, platelets) monitored for myelosuppression via flow cytometry .
  • Dosimetry limits : Renal radiation doses kept ≤23 Gy to avoid nephropathy .

Advanced Research Questions

Q. How can dual-isotope SPECT imaging with ¹⁶¹Tb and ¹⁷⁷Lu be optimized for translational studies?

  • Answer :

  • Collimator selection : Low-energy-high-resolution (LEHR) collimators for ¹⁶¹Tb (48.9–74.6 keV γ-rays) vs. medium-energy (MEGP) for ¹⁷⁷Lu .
  • Phantom calibration : Use human-sized phantoms to standardize activity quantification across geometries .
  • Reconstruction algorithms : Iterative methods (e.g., OSEM) to resolve overlapping γ-energies .

Q. What experimental designs validate the superior efficacy of ¹⁶¹Tb in targeting micrometastases?

  • Answer :

  • Subcellular localization studies : Compare ¹⁶¹Tb-DOTA-LM3 (membrane-bound) vs. ¹⁶¹Tb-DOTATOC-NLS (nuclear) in AR42J tumor models .
  • Clonogenic assays : Measure survival fractions of tumor cells exposed to Auger electrons .
  • In vivo metastasis models : Intravenous injection of disseminated cancer cells to simulate micrometastatic disease .

Q. What are the challenges in scaling up ¹⁶¹Tb production for clinical trials?

  • Answer :

  • Target enrichment : Use of ⁶⁰Gd₂O₃ (≥95% enrichment) to minimize ¹⁶⁰Tb impurities (T₁/₂=72.3 days) .
  • Separation protocols : Multi-step cation-exchange + extraction chromatography for n.c.a. ¹⁶¹Tb .
  • Reactor dependency : Shared infrastructure with ¹⁷⁷Lu production poses supply-chain risks .

Methodological Considerations

Q. How to address discrepancies in absorbed dose calculations between in vitro and in vivo models?

  • Answer :

  • Microdosimetry : Use Geant4-DNA simulations for cellular-scale dose modeling .
  • Experimental validation : Compare Monte Carlo predictions with clonogenic assay outcomes .

Q. What criteria determine the selection of targeting agents (agonists vs. antagonists) for ¹⁶¹Tb therapy?

  • Answer :

  • Internalization efficiency : Antagonists (e.g., DOTA-LM3) show prolonged membrane retention, enhancing Auger electron effects .
  • Tumor penetration : Smaller ligands (e.g., PSMA-617) improve diffusion into hypoxic regions .

Key Data Gaps and Future Directions

  • Clinical translation : Phase 0/1 trials for ¹⁶¹Tb-DOTA-LM3 (NCT055XXXX) are ongoing, with GMP production at PSI .
  • Long-term toxicity : Limited data on bone marrow reserve depletion after repeated dosing .

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